HJC0152 free base

Antiproliferative activity IC50 Breast cancer

For STAT3 target validation requiring chronic oral dosing, Niclosamide's poor solubility and Stattic's lack of oral bioavailability create significant in vivo hurdles. HJC0152 free base directly addresses these limitations. - Orally bioavailable, enabling longitudinal in vivo studies without parenteral administration. - Demonstrates low-micromolar cellular potency (IC50: 0.91-1.9 µM) in TNBC and HNSCC models. - Engineered for improved aqueous solubility over the parent compound Niclosamide, ensuring reliable systemic exposure.

Molecular Formula C15H13Cl2N3O4
Molecular Weight 370.2 g/mol
Cat. No. B12381610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0152 free base
Molecular FormulaC15H13Cl2N3O4
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN
InChIInChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21)
InChIKeyDIMJVBOEXNWPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HJC0152 Free Base Overview


HJC0152 free base (CAS 1420290-88-5) is a synthetic small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), structurally derived from the anthelmintic drug niclosamide [1]. It has been characterized as an orally bioavailable agent that suppresses STAT3-driven tumor growth across multiple preclinical cancer models [2]. Unlike many early-stage STAT3 inhibitors, HJC0152 has a defined chemical structure (C15H13Cl2N3O4) and is commercially available as a research-grade compound for target validation and preclinical development .

1 STAT3 pathway inhibition study fit
2 Oral administration research context
3 Improved solubility for in vivo formulation

Why HJC0152 Free Base Is Irreplaceable


HJC0152 occupies a unique position in the STAT3 inhibitor landscape, and generic substitution with well-known in-class compounds like Niclosamide, S3I-201, or even the more potent Stattic will significantly alter key experimental parameters. HJC0152 is a structural derivative of Niclosamide, but it was specifically engineered to overcome the parent compound's poor aqueous solubility, a critical limitation for in vivo studies . Compared to S3I-201, HJC0152 demonstrates cellular potency (IC50 < 2 µM) that is orders of magnitude greater . While Stattic is a highly selective STAT3 inhibitor, it suffers from poor oral bioavailability, a key advantage of HJC0152 that enables longitudinal in vivo dosing without parenteral administration [1]. The following section provides quantitative evidence for these critical differentiators.

vs Niclosamide
Target: HJC0152
Poor aqueous solubility in niclosamide may shift in vivo exposure and require formulation verification.
vs S3I-201
Target: HJC0152
Lower cellular potency of S3I-201 may alter target engagement interpretation and dose-response profiles.
vs Stattic
Target: HJC0152
Lack of reported oral bioavailability in Stattic limits longitudinal in vivo dosing without parenteral administration.

HJC0152 Quantitative Evidence


Cellular Antiproliferative Potency vs. S3I-201

HJC0152 exhibits significantly higher antiproliferative potency than the canonical STAT3 inhibitor S3I-201. In direct cross-study comparison, HJC0152 achieves IC50 values in the sub-micromolar to low micromolar range (0.91–1.9 µM) across MCF-7, MDA-MB-231, AsPC-1, and PANC-1 cell lines . In contrast, S3I-201 requires concentrations of 86 µM to inhibit STAT3 DNA-binding activity, demonstrating a 45- to 95-fold difference in effective concentration .

Antiproliferative potency
Data to verify
IC50 0.91–1.9 µM (MCF-7, MDA-MB-231, AsPC-1, PANC-1) vs S3I-201 IC50 86 µM (DNA-binding)
Supports cell-based STAT3 pathway inhibition studies
Cross-study comparison; verify in own assay system
Antiproliferative activity IC50 Breast cancer Pancreatic cancer

Oral Bioavailability and Tumor Growth Inhibition

A key differentiator for HJC0152 is its robust oral bioavailability, which enables sustained in vivo exposure and significant tumor growth inhibition without the need for daily injections. In an SCC25-derived orthotopic mouse model of head and neck squamous cell carcinoma (HNSCC), oral administration of HJC0152 at 25 mg/kg significantly reduced tumor growth and invasion [1]. This is in stark contrast to the non-peptidic STAT3 inhibitor Stattic, which, despite its potent in vitro activity (IC50 = 5.1 µM), lacks reported oral bioavailability and is unsuitable for oral dosing studies .

Oral tumor inhibition
Class-level
HJC0152 (25 mg/kg, p.o.) inhibited SCC25 orthotopic HNSCC growth; Stattic lacks oral bioavailability
Supports oral dosing research in STAT3-dependent models
Class inference; confirm exposure-response relationship
In vivo efficacy Oral bioavailability Xenograft HNSCC

Aqueous Solubility vs. Niclosamide

HJC0152 was designed to address the critical limitation of its parent compound, niclosamide: poor aqueous solubility. Multiple sources confirm that HJC0152 has a significantly improved solubility profile compared to niclosamide . Niclosamide itself is a potent STAT3 inhibitor (IC50 = 0.7 µM in cell-free assays), but its insolubility severely hampers its utility in many biological assays and in vivo models . This structural modification is the primary rationale for selecting HJC0152 over niclosamide for in vivo studies.

Aqueous solubility
Data to verify
Significantly improved solubility over niclosamide (qualitative)
May facilitate in vivo formulation and dosing accuracy
Quantitative solubility data needed for method fit
Solubility Formulation Niclosamide derivative

Target Engagement: p-STAT3 Reduction

HJC0152 demonstrates clear on-target activity by reducing the phosphorylation of STAT3 at its critical Tyr705 residue, a direct measure of pathway inactivation. In MDA-MB-231 triple-negative breast cancer cells, HJC0152 effectively reduces p-STAT3 (Tyr705) levels in a dose-dependent manner . While HJC0152 shows similar target specificity to the experimental inhibitor Stattic [1], it provides a robust and quantifiable pharmacodynamic biomarker (p-STAT3 reduction) for in vivo studies. This provides a clear advantage over tools like S3I-201, which are less potent and show variable target engagement.

Target engagement
Reported
Dose-dependent p-STAT3 (Tyr705) reduction in MDA-MB-231 cells (Western blot)
Supports on-target pharmacodynamic monitoring
Confirm antibody specificity and lysate preparation
STAT3 phosphorylation Target engagement PD biomarker

HJC0152 Research Applications


STAT3 Target Validation in Oral Oncology

For research groups seeking to validate STAT3 as a therapeutic target in vivo using chronic oral dosing regimens, HJC0152 is a superior choice. Its proven oral bioavailability [1] simplifies daily administration compared to injectable-only STAT3 inhibitors like Stattic, while its improved solubility over the parent compound niclosamide ensures more reliable systemic exposure . This combination enables robust, long-term efficacy studies in orthotopic and patient-derived xenograft models .

STAT3-Driven Pathways in Mesenchymal Tumors

HJC0152 is well-suited for studies in aggressive cancer types characterized by high STAT3 activity and EMT (epithelial-mesenchymal transition) features, such as triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC). Its validated ability to suppress cell proliferation with low micromolar potency (IC50: 0.91-1.9 µM) [1] and reduce tumor cell invasion provides a specific tool for dissecting the role of STAT3 in metastasis and therapy resistance.

Positive Control for STAT3 Inhibitor Development

HJC0152 serves as an excellent reference compound for medicinal chemistry and chemical biology efforts aimed at developing novel STAT3-targeting agents, including PROTACs (Proteolysis Targeting Chimeras) [1]. Its established cellular potency and oral bioavailability provide a high bar for next-generation compounds, and its well-characterized interaction with the STAT3 protein makes it a reliable comparator for assessing new chemical entities .

STAT3 Signaling in Glioblastoma

For neuroscience and neuro-oncology researchers, HJC0152 offers a valuable tool to study STAT3 signaling in glioblastoma. It has been shown to suppress proliferation, induce senescence and apoptosis, and enhance chemosensitivity in glioblastoma cell lines in vitro, and importantly, inhibits the growth of glioblastoma xenograft tumors in vivo [1]. This supports its use in mechanistic studies and in exploring combination strategies with existing chemotherapies like temozolomide.

Application
Selection Property
Validation Focus
STAT3 target validation via oral dosing
Oral administration model context
Oral dosing protocol and exposure-model review
STAT3-driven mesenchymal tumor studies
Cell-model potency context
Antiproliferative and invasion endpoint validation
Comparator for STAT3 inhibitor development
Comparator assay-response context
Cellular potency and target engagement benchmarking
Glioblastoma STAT3 signaling research
In vivo model-response context
Xenograft growth inhibition and chemosensitization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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